Home > Products > Screening Compounds P104774 > (S)-Desethyl-etomidate
(S)-Desethyl-etomidate - 56649-49-1

(S)-Desethyl-etomidate

Catalog Number: EVT-1636254
CAS Number: 56649-49-1
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Desethyl-etomidate is the (S)-enantiomer of desethyl-etomidate, a primary metabolite of the intravenous anesthetic drug etomidate. [] It is produced through the metabolic breakdown of etomidate in the liver. [] While etomidate itself exists as a racemic mixture of R and S enantiomers, (S)-Desethyl-etomidate is specifically formed from the metabolism of S-etomidate. []

Relevance: Etomidate is the parent compound of (S)-Desethyl-etomidate, differing only in the presence of an ethyl group at the imidazole ring's 1-position where (S)-Desethyl-etomidate has a methyl group. []

(R)-Etomidate

Compound Description: (R)-Etomidate is the other enantiomer of etomidate. [] Studies have shown that it possesses lower potency as a GABAA receptor modulator, hypnotic agent, and adrenocortical inhibitor compared to its enantiomeric counterpart, (S)-etomidate. []

Relevance: (R)-etomidate is enantiomer of (S)-Desethyl-etomidate, (S)-Desethyl-etomidate is structurally similar to both enantiomers of etomidate, sharing the core imidazole ring structure. []

Cyclopropyl Etomidate

Compound Description: Cyclopropyl etomidate is an achiral analogue of etomidate being investigated for its potential as an anesthetic agent. [] While it exhibits activity at GABAA receptors and induces hypnosis in rats, its potency is lower than that of (R)-etomidate. []

Relevance: Cyclopropyl etomidate is an analogue of (S)-Desethyl-etomidate that has been modified at the chiral center, replacing the ethyl group with a cyclopropyl group. [] These modifications aim to explore the structure-activity relationships of etomidate and potentially develop analogues with improved pharmacological profiles. []

Dihydrogen Etomidate

Compound Description: Dihydrogen etomidate is another achiral analogue of etomidate designed to investigate the impact of modifying etomidate's chiral center on its pharmacological properties. [] Similar to other analogues, it demonstrates activity at GABAA receptors and induces hypnosis in rats, but its potency is lower than that of (R)-etomidate. []

Relevance: Dihydrogen etomidate is an analogue of (S)-Desethyl-etomidate modified at the chiral center, replacing the ethyl group with two hydrogen atoms. [] The investigation of dihydrogen etomidate contributes to understanding the structure-activity relationships of etomidate analogues, potentially leading to the development of compounds with a better balance between desired anesthetic effects and minimized side effects. []

Etomidate Acid

Compound Description: Etomidate acid is the primary metabolite of both etomidate and E161111. [] While it is unclear whether etomidate acid significantly contributes to the pharmacological effects of etomidate, its presence highlights a shared metabolic pathway between etomidate and its analogues. []

Relevance: Etomidate acid is the major metabolite of (S)-Desethyl-etomidate. []

E161111

Compound Description: E161111 is an ultra-short-acting etomidate analog that exhibits a more favorable profile regarding adrenocortical suppression compared to etomidate. [] It is rapidly metabolized to etomidate acid and demonstrates rapid recovery from loss of righting reflex in rats, suggesting a shorter duration of action. []

Relevance: E161111 is an analogue of (S)-Desethyl-etomidate, sharing the core imidazole ring structure. Both compounds are metabolized to etomidate acid. []

Overview

(S)-Desethyl-etomidate is a chiral compound derived from etomidate, an intravenous anesthetic agent. This compound has gained attention for its pharmacological properties and potential applications in medical settings. The (S)-enantiomer of desethyl-etomidate is less potent than its (R)-counterpart, which is the active form of etomidate. Understanding the source, classification, and pharmacological aspects of (S)-desethyl-etomidate is critical for its application in clinical settings.

Source

(S)-Desethyl-etomidate is synthesized as a metabolite of etomidate, which is primarily used for anesthesia induction. Etomidate itself undergoes ester hydrolysis in the body, leading to the formation of various metabolites, including desethyl-etomidate. The compound can be isolated from biological samples or synthesized in the laboratory for research purposes.

Classification

(S)-Desethyl-etomidate belongs to the class of compounds known as anesthetics and is specifically categorized under general anesthetics. It is a part of a broader category of drugs that modulate the gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for their sedative effects.

Synthesis Analysis

Methods

The synthesis of (S)-desethyl-etomidate can be achieved through several methods, primarily involving the modification of etomidate. Common synthetic routes include:

  1. Hydrolysis of Etomidate: This method involves the enzymatic or chemical hydrolysis of etomidate to yield desethyl-etomidate as a primary metabolite.
  2. Chiral Resolution: Techniques such as chiral chromatography can be employed to isolate the (S)-enantiomer from racemic mixtures.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high selectivity for the desired enantiomer. Factors such as temperature, pH, and reaction time are critical in optimizing yield and purity.

Molecular Structure Analysis

Structure

(S)-Desethyl-etomidate has a molecular formula of C13_{13}H16_{16}N2_2O2_2 and a molar mass of approximately 232.28 g/mol. Its structure features an ethyl group substituted at the nitrogen atom of the imidazole ring, characteristic of etomidate derivatives.

Data

  • IUPAC Name: (S)-N-(1-(2-Ethoxy-1-oxo-2-phenylethyl)-2-methylimidazolidin-1-yl)acetamide
  • CAS Number: Not widely reported; primarily referenced in studies involving etomidate metabolism.
  • 3D Structure: Available through various chemical databases that provide visualization tools.
Chemical Reactions Analysis

Reactions

(S)-Desethyl-etomidate can participate in several chemical reactions typical for amides and esters:

  1. Esterification: Reacting with alcohols to form esters.
  2. Hydrolysis: Under acidic or basic conditions, it can revert to etomidate or other metabolites.
  3. Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction, affecting its pharmacological properties.

Technical Details

The stability and reactivity of (S)-desethyl-etomidate are influenced by its functional groups and steric configuration, making it susceptible to nucleophilic attack during hydrolysis or esterification processes.

Mechanism of Action

Process

(S)-Desethyl-etomidate exerts its effects primarily through modulation of GABA_A receptors in the central nervous system. The mechanism involves:

  1. Binding Affinity: The compound binds to specific sites on the GABA_A receptor complex.
  2. Chloride Ion Conductance: This binding increases chloride ion conductance across neuronal membranes, leading to hyperpolarization and reduced neuronal excitability.

Data

Pharmacological studies indicate that while (S)-desethyl-etomidate has lower potency compared to (R)-etomidate, it still contributes to sedation and anxiolysis at higher concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: Estimated around 67 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • pKa: Approximately 4.2, indicating its acidic nature.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH conditions.
Applications

Scientific Uses

(S)-Desethyl-etomidate has potential applications in:

  1. Research: Used as a reference standard in pharmacokinetic studies involving etomidate metabolism.
  2. Clinical Trials: Investigated for its anesthetic properties and effects on GABA_A receptor modulation.
  3. Analytical Chemistry: Employed in liquid chromatography-tandem mass spectrometry methods to quantify etomidate and its metabolites in biological samples .
Synthesis and Structural Elucidation

Stereoselective Synthetic Pathways for (S)-Desethyl-Etomidate

(S)-Desethyl-etomidate ((S)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid) serves primarily as a chiral precursor for radiotracers and etomidate derivatives. Its synthesis exploits stereoselective strategies to preserve the S configuration at the chiral center. The most efficient route begins with the enantioselective reduction of prochiral ketones or resolution of racemic mixtures. A key method involves enzymatic resolution using lipases or esterases to hydrolyze the ester group of racemic desethyl-etomidate precursors selectively, yielding enantiomerically enriched (S)-acid with >98% enantiomeric excess (ee) [4] [10]. Alternative pathways employ chiral auxiliaries, such as (R)-1-phenylethylamine, to form diastereomeric salts that are separated via crystallization [10].

Recent advances utilize asymmetric hydrogenation of vinylimidazoles catalyzed by chiral transition-metal complexes (e.g., BINAP-Ru). This method achieves up to 95% ee and reduces reaction steps compared to resolution techniques. The typical yield ranges from 60–75%, influenced by catalyst loading and solvent polarity [10].

Table 1: Stereoselective Synthesis Methods for (S)-Desethyl-Etomidate

MethodKey Reagent/CatalystEnantiomeric Excess (%)Yield (%)
Enzymatic ResolutionCandida antarctica Lipase>9845–55
Diastereomeric Salt Formation(R)-1-Phenylethylamine95–9930–40
Asymmetric Hydrogenation(S)-BINAP-RuCl₂90–9560–75

Key Intermediates in Enantioselective Production

The synthesis of (S)-desethyl-etomidate hinges on chiral intermediates that dictate stereochemical purity:

  • Ethyl (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate: The ethyl ester of etomidate’s R-enantiomer serves as the principal starting material. Hydrolysis under basic conditions (NaOH/ethanol) yields racemic desethyl-etomidate, requiring subsequent enantiopurification [9] [10].
  • Vinylimidazole Derivatives: For asymmetric hydrogenation, intermediates like 1-(1-phenylvinyl)-1H-imidazole-5-carboxylate enable chiral induction via catalyst control. The S configuration is favored using (S)-BINAP-Ru complexes, minimizing epimerization [10].
  • Chiral Carboxylic Acid Salts: Post-resolution, intermediates like (S)-desethyl-etomidate diastereomeric salts (e.g., with cinchonidine) are crystallized to enhance ee. Recrystallization from ethanol/water elevates ee from 90% to >99% [10].

Critical challenges include minimizing racemization during ester hydrolysis and avoiding imidazole ring degradation under acidic conditions. Optimal pH control (7.5–8.5) during hydrolysis preserves structural integrity [4].

Comparative Analysis of Synthetic Yield Optimization Strategies

Yield optimization for (S)-desethyl-etomidate balances stereoselectivity, scalability, and cost-effectiveness:

  • Enzymatic vs. Chemical Resolution: Enzymatic resolution affords high ee (>98%) but suffers from moderate yields (45–55%) due to incomplete conversion. Chemical resolution via diastereomeric salts gives comparable ee but lower yields (30–40%) from fractional crystallizations [10].
  • Catalyst-Enabled Asymmetry: Asymmetric hydrogenation achieves superior yields (60–75%) and reduces steps but requires expensive catalysts. Recycling BINAP-Ru complexes via silica immobilization improves cost efficiency by 30% [10].
  • Solvent Engineering: Polar aprotic solvents (e.g., DMF) enhance enzymatic hydrolysis kinetics, boosting yields by 15% versus aqueous systems. For hydrogenation, tetrahydrofuran (THF) optimizes catalyst activity and product solubility [10].
  • Byproduct Mitigation: Chromatographic purification on silica gel eliminates residual metal catalysts, while activated charcoal removes colored impurities, improving overall purity to >95% [4].

Table 2: Yield Optimization Approaches

StrategyCondition AdjustmentYield Improvement (%)Purity Impact
Solvent OptimizationDMF vs. water+15No change
Catalyst RecyclingSilica-immobilized Ru+30 (cost efficiency)Maintained
PurificationSilica gel + charcoal– (losses <5%)>95%

Structural Analogues and Derivative Design Rationale

(S)-Desethyl-etomidate’s structure enables rational design of etomidate derivatives with enhanced properties:

  • Radiotracer Precursors: As the immediate precursor for [¹¹C]metomidate and [¹⁸F]FETO, the S-configuration ensures target specificity for adrenal imaging. The carboxylic acid group facilitates isotopic labeling via esterification with [¹¹C]CH₃I or [¹⁸F]fluoroethylation [4] [6].
  • Soft Analogue Development: Derivatives like methoxycarbonyl-etomidate (MOC-etomidate) replace the imidazole nitrogen with ester groups, eliminating adrenal toxicity while retaining hypnotic potency. This modification prevents 11β-hydroxylase inhibition [6] [8].
  • High-Potency Derivatives: Cyclopropyl-methoxycarbonyl metomidate (CPMM/ABP-700) incorporates sterically hindered esters, slowing esterase hydrolysis. This extends duration while maintaining hemodynamic stability, ideal for infusion anesthesia [6] [8].
  • Carboetomidate: Substituting the imidazole ring with a pyrrole ring abolishes adrenocortical suppression. The S-desethyl scaffold guides chiral synthesis, ensuring GABAₐ receptor activity [6].

Design principles prioritize retaining the core 1-(1-phenylethyl)-1H-imidazole-5-carboxylate structure while modifying the C5 substituent or imidazole nitrogen to modulate metabolism, potency, and off-target effects.

Table 3: Key Etomidate Analogues Derived from (S)-Desethyl-Etomidate

CompoundStructural ModificationPrimary ApplicationAdvantage Over Etomidate
[¹¹C]Metomidate¹¹C-methyl ester at C5PET imaging of adrenal tumorsTumor-specific uptake
(S)-[¹⁸F]FETO¹⁸F-fluoroethyl ester at C5Adrenal cortex PET imagingLonger half-life for imaging
CarboetomidateImidazole → pyrrole; no N-HAnesthesia inductionNo adrenal suppression
CPMM (ABP-700)Cyclopropyl-methoxycarbonyl at N1Prolonged infusionContext-insensitive half-life
MOC-etomidateMethoxycarbonyl at N1Ultrashort anesthesiaRapid hydrolysis; minimal metabolites

Comprehensive Compound Index

Properties

CAS Number

56649-49-1

Product Name

(S)-Desethyl-etomidate

IUPAC Name

3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1

InChI Key

RGYCCBLTSWHXIS-VIFPVBQESA-N

SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.